N-(2-Methoxybenzylidene)-P-anisidine

説明

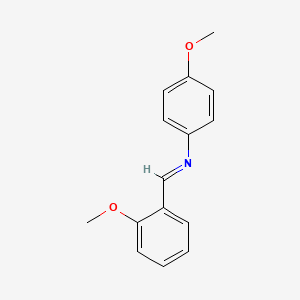

N-(2-Methoxybenzylidene)-p-anisidine is a Schiff base synthesized via the condensation of 2-methoxybenzaldehyde (aromatic aldehyde) and p-anisidine (p-methoxyaniline). This compound belongs to a class of molecules characterized by an imine (-CH=N-) linkage, which imparts unique electronic and structural properties.

特性

分子式 |

C15H15NO2 |

|---|---|

分子量 |

241.28 g/mol |

IUPAC名 |

1-(2-methoxyphenyl)-N-(4-methoxyphenyl)methanimine |

InChI |

InChI=1S/C15H15NO2/c1-17-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18-2/h3-11H,1-2H3 |

InChIキー |

UTQHBQZEUVEREK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |

ピクトグラム |

Environmental Hazard |

製品の起源 |

United States |

類似化合物との比較

Key Data :

- Molecular Formula: C₁₅H₁₅NO₂

- Molecular Weight : 253.29 g/mol

- IUPAC Name : (E)-N-(2-methoxybenzylidene)-4-methoxyaniline

- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., p-methoxybenzylidene p-decylaniline) are registered under CAS 209683-41-0 .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between N-(2-Methoxybenzylidene)-p-anisidine and analogous Schiff bases.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound act as electron donors, enhancing the electron density of the imine bond. This contrasts with cyano-substituted analogs (e.g., compound 11b in ), where the electron-withdrawing CN group reduces electron density, affecting reactivity and coordination behavior . Long alkyl chains (e.g., p-decylaniline in ) increase hydrophobicity, making such compounds less soluble in polar solvents compared to the methoxy-substituted target compound .

The presence of bulky or polar groups (e.g., pyridine in ) may lower melting points due to reduced crystallinity .

Spectral Characteristics :

- The C=N stretch in IR spectroscopy is a hallmark of Schiff bases, typically observed near 1600–1650 cm⁻¹. In compounds with electron-withdrawing groups (e.g., CN in ), this peak shifts to higher wavenumbers (~2209 cm⁻¹) due to increased bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。